2-(2-Chlorobenzoyl)pyrimidine
Description
2-(2-Chlorobenzoyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 2-chlorobenzoyl group. Its synthesis typically involves the reaction of 2-chlorobenzoyl chloride with aminopyrimidine derivatives under controlled conditions, as demonstrated in the preparation of structurally related thiourea analogs . The compound’s structural rigidity, conferred by the aromatic pyrimidine core and electron-withdrawing chlorine substituent, influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyrimidin-2-ylmethanone |
InChI |
InChI=1S/C11H7ClN2O/c12-9-5-2-1-4-8(9)10(15)11-13-6-3-7-14-11/h1-7H |
InChI Key |
MEXNZUOOCNBUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural analogs of 2-(2-Chlorobenzoyl)pyrimidine are characterized by variations in substituents on the benzoyl or pyrimidine moieties, which significantly alter their physicochemical and biological properties:
- Functional Groups : The addition of a thiourea group in 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea introduces hydrogen-bonding capacity, which may improve crystallinity and ligand-receptor interactions compared to the parent compound .
Physicochemical Properties
- Solubility : this compound derivatives exhibit moderate solubility in chloroform and tetrahydrofuran due to their aromatic and halogenated structures . In contrast, fluorinated analogs (e.g., 4-fluorobenzoyl derivatives) show improved aqueous solubility .
- Thermal Stability: The chlorobenzoyl group enhances thermal stability, as evidenced by the reflux conditions (acetic anhydride, ~140°C) tolerated during the synthesis of chromeno-pyrimidinone derivatives .
- Crystallinity: Hydrogen-bonding networks in thiourea analogs (e.g., N—H⋯N and C—H⋯S interactions) contribute to distinct crystalline architectures, which are absent in non-polar analogs like tridiphane .
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